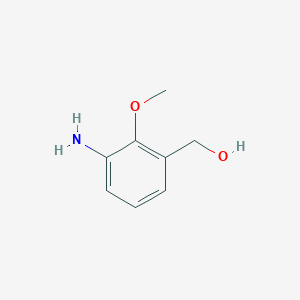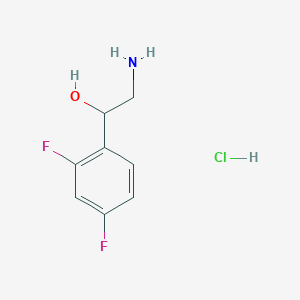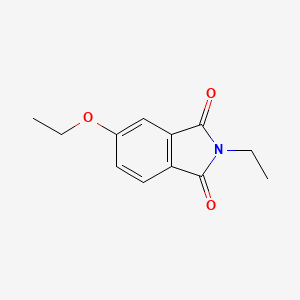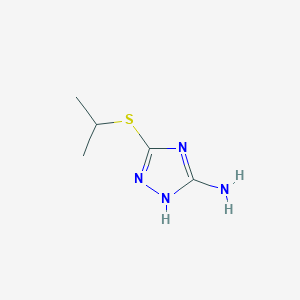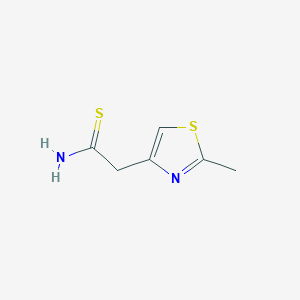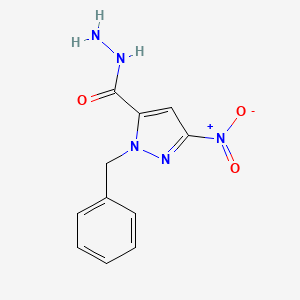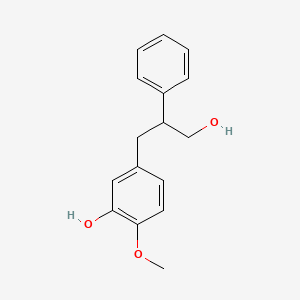
5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol
Descripción general
Descripción
“5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol” is a chemical compound with the molecular formula C16H18O3 . It is related to the compound “3-Hydroxy-2-phenylpropyl carbamate” which has the molecular formula C10H13NO3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved sources, related compounds such as 3-hydroxy-2-aryl acrylate have been noted for their role as a precursor in the synthesis of natural products and essential drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively detailed in the retrieved sources. It is known that the compound should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant Activity
5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol and related phenyl ether derivatives exhibit significant antioxidant activities. For instance, a study on a related compound, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, isolated from the fungus Aspergillus carneus, demonstrated strong antioxidant properties comparable to ascorbic acid (Xu et al., 2017).
Atmospheric Chemistry and Environmental Impact
In atmospheric chemistry, derivatives of this compound, such as coniferyl alcohol, are studied for their reactions in the atmosphere. The heterogeneous reaction of coniferyl alcohol with NO3 radicals, which produces various products including glycolic acid and oxalic acid, has implications for understanding wood smoke emissions and their environmental impact (Liu et al., 2017).
Synthesis and Structure-Activity Studies
5-(3-Hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)benzo[b]furan-3-carbaldehyde, a compound related to this compound, has been synthesized for structure-activity studies, particularly as a potent A1 adenosine antagonist. Efficient synthesis methods for such compounds are crucial for further pharmacological research (Hutchinson et al., 1997).
Phytochemicals and Natural Product Chemistry
Phenolic compounds, including those structurally related to this compound, are often isolated from various plants and studied for their potential therapeutic properties. For example, compounds isolated from Sorbus lanata demonstrated significant DPPH radical scavenging activities (Uddin et al., 2013).
Propiedades
IUPAC Name |
5-(3-hydroxy-2-phenylpropyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-16-8-7-12(10-15(16)18)9-14(11-17)13-5-3-2-4-6-13/h2-8,10,14,17-18H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCXBSOYUFQBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


